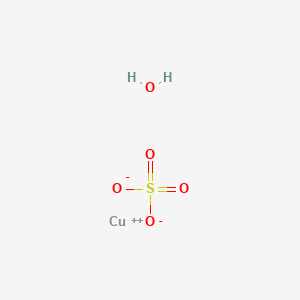

Copper(II) sulfate hydrate

Description

Properties

IUPAC Name |

copper;sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKLGTUKGYURDP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058284 | |

| Record name | Copper sulfate (CuSO4) monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10257-54-2, 23254-43-5 | |

| Record name | Cupric sulfate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper sulfate (CuSO4) monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid copper(2+) salt (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper(II) sulfate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/348B1AZ336 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction of Copper Oxide with Sulfuric Acid

The most common laboratory method involves neutralizing copper(II) oxide () with dilute sulfuric acid ():

-

Acid Heating : 50 cm³ of 1.0 M is warmed in a beaker to accelerate reactivity.

-

Oxide Addition : is added incrementally until excess, ensuring complete neutralization. A pH indicator or cessation of effervescence confirms endpoint attainment.

-

Filtration : The mixture is filtered to remove unreacted , yielding a blue filtrate.

-

Crystallization : The solution is gently evaporated to saturation, then cooled to precipitate pentahydrate crystals.

Optimization Notes :

-

Excess Oxide : Adding in excess prevents residual acid, which could concentrate during evaporation and pose safety risks.

-

Temperature Control : Moderate heating (~60°C) avoids premature dehydration while accelerating dissolution.

Yield and Purity :

Typical yields exceed 85% with proper stoichiometry. Impurities like or are minimized by maintaining acidic conditions.

Alternative Laboratory Approaches

Electrochemical Oxidation :

Copper metal anodes in sulfuric acid undergo oxidation:

This method avoids insoluble intermediates but requires controlled voltage to prevent side reactions.

Direct Hydration :

Anhydrous exposed to humid air gradually absorbs water, forming the pentahydrate. However, this process is slow and non-stoichiometric.

Industrial Production Techniques

Sulfuric Acid Leaching

Industrial-scale production employs two primary routes:

a. Copper Metal and Concentrated :

-

Conditions : 180–200°C under reflux.

-

Byproduct Management : gas is scrubbed to prevent emissions.

b. Copper Ores and Dilute :

Low-grade ores (e.g., chalcopyrite) are leached with dilute acid under aerobic conditions, often accelerated by Acidithiobacillus bacteria:

Advantages : Cost-effective for low-grade ores; minimal energy input.

Crystallization and Particle Engineering

Industrial crystallizers produce specific crystal sizes (Table 1):

| Crystal Type | Size Range (mm) | Application |

|---|---|---|

| Large | 10–40 | Electroplating baths |

| Small | 2–10 | Agriculture (fungicides) |

| Snow | <2 | Textile mordants |

| Windswept powder | <0.15 | Analytical reagents |

Particle size is controlled via cooling rate and agitation intensity.

Hydration and Dehydration Dynamics

The reversible hydration of follows:

-

Stepwise Dehydration :

-

63°C: Loss of 2 molecules.

-

109°C: Loss of 2 additional .

-

200°C: Final removed.

-

-

Kinetics : Dehydration rates depend on water vapor pressure. At low pressures (<10 mmHg), trihydrate () forms transiently before further decomposition.

Rehydration :

Anhydrous exposed to moisture reforms the pentahydrate, but crystal quality depends on nucleation conditions. Rapid rehydration yields smaller, less regular crystals.

Crystallization and Purification Processes

Gravimetric Analysis :

Post-synthesis, impurities (e.g., ) are removed via pH adjustment and recrystallization.

Optimal Crystallization Conditions :

-

Temperature Gradient : Cooling from 80°C to 25°C over 24 hours yields large, well-formed crystals.

-

Seed Crystals : Introducing pentahydrate seeds minimizes amorphous precipitation.

Purity Assessment :

Scientific Research Applications

Copper(II) sulfate hydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in analytical chemistry for various tests and experiments.

Biology: Employed in biological research to study the effects of copper on organisms and as a nutrient supplement in culture media.

Medicine: Utilized in medical research for its antimicrobial properties and in the treatment of certain diseases.

Industry: Applied in electroplating, as a fungicide and pesticide in agriculture, and in the production of other copper compounds.

Mechanism of Action

Cupric sulfate exerts its effects primarily through its ability to interact with biological molecules. It acts as a catalyst in various biochemical reactions, facilitating electron transfer processes. The copper ions can bind to proteins and enzymes, altering their structure and function. This interaction can lead to the inhibition of microbial growth, making cupric sulfate an effective antimicrobial agent.

Comparison with Similar Compounds

Hydration States and Structural Properties

Key Observations :

- Hydration stability : Copper(II) sulfate predominantly forms the pentahydrate, while cobalt and iron sulfates favor heptahydrates due to their larger ionic radii and coordination preferences .

- Thermal behavior : Copper(II) sulfate dehydrates at lower temperatures compared to cobalt(II) sulfate, which requires higher energy for water removal .

Experimental Insights and Challenges

- Hydrate composition determination : Student experiments often involve heating CuSO₄·5H₂O to calculate water loss. Common errors include incomplete dehydration (leading to underestimated water content) and splattering (overestimated water loss) .

- Comparative stability : Copper(II) sulfate exhibits lower cycle stability in adsorption applications compared to other salts like zeolites, which retain higher rehydration capacity .

Q & A

Q. How is the water content in copper(II) sulfate hydrate experimentally determined?

The most common method involves controlled heating to dehydrate the compound. A sample is weighed, heated to 100–250°C to remove water, and reweighed. The mass difference corresponds to water loss. For accuracy, multiple heating cycles are recommended to ensure complete dehydration . Calculations use the formula:

This method assumes full conversion to anhydrous CuSO₄ (white) from the hydrated form (blue) .

Q. What are the common hydrate forms of copper(II) sulfate, and how do they differ?

Copper(II) sulfate forms hydrates with water molecules. The pentahydrate () is the most stable and prevalent, appearing as bright blue crystals. Trihydrates () and other forms exist but are less common. Hydration levels affect solubility, color, and thermal stability .

Q. What safety precautions are critical when handling copper(II) sulfate hydrate in the lab?

Use goggles, gloves, and lab coats to avoid skin/eye contact. The compound is harmful if inhaled or ingested and poses environmental risks. Waste must be disposed of as hazardous material. Heating should occur in fume hoods to prevent inhalation of decomposition products .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical water percentages be resolved?

Discrepancies often arise from incomplete dehydration or sample spattering. For example, insufficient heating may leave residual water, lowering calculated , while rapid heating can cause spattering, artificially inflating water loss . To mitigate:

Q. What advanced techniques characterize the structural changes during copper(II) sulfate hydration/dehydration?

Thermogravimetric analysis (TGA) quantifies mass loss across temperature ranges, identifying stepwise water removal. Differential scanning calorimetry (DSC) detects enthalpy changes, while X-ray diffraction (XRD) tracks crystalline phase transitions. For example, transitions to at 63°C and anhydrous CuSO₄ at 109°C .

Q. How do synthesis conditions influence the formation of different copper(II) sulfate hydrates?

Hydrate composition depends on temperature, humidity, and crystallization rate. Slow evaporation from saturated solutions at 20–25°C favors pentahydrate formation. Rapid cooling or low-humidity environments may yield lower hydrates (e.g., ). Solvent choice (e.g., ethanol-water mixtures) can also alter crystallization kinetics .

Q. What stoichiometric methods validate the empirical formula of copper(II) sulfate hydrates?

Combine gravimetric data with molar ratios:

Q. How does copper(II) sulfate hydrate interact in redox reactions, and how is this applied in research?

In aqueous solutions, acts as an oxidizing agent. For example, in galvanostatic experiments, copper sulfate hydrate participates in self-charging battery systems, where it undergoes reversible redox reactions with metals like zinc. Such applications are explored in energy storage and antitumor therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.